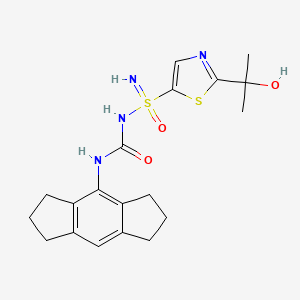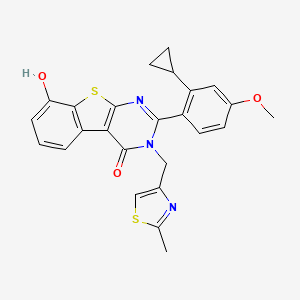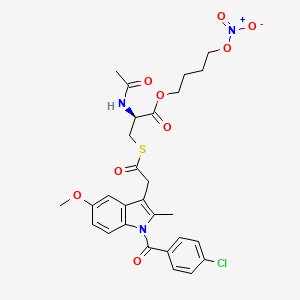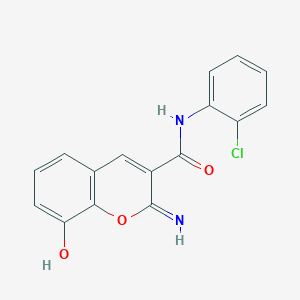![molecular formula C12H24O12 B12371108 [1-13Cglc]Lactose (monohydrate)](/img/structure/B12371108.png)
[1-13Cglc]Lactose (monohydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-13Cglc]Lactose (monohydrate) is an isotopically labeled compound used primarily in scientific research. It is a form of lactose where the glucose moiety is labeled with carbon-13 at the first position. This labeling allows researchers to trace and study metabolic pathways and biochemical processes involving lactose .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-13Cglc]Lactose (monohydrate) involves the incorporation of carbon-13 into the glucose part of the lactose molecule. This is typically achieved through enzymatic or chemical synthesis methods. The labeled glucose is then combined with galactose to form lactose. The reaction conditions often involve controlled temperatures and pH to ensure the stability of the labeled compound .
Industrial Production Methods
Industrial production of [1-13Cglc]Lactose (monohydrate) follows similar principles but on a larger scale. The process involves the fermentation of glucose with carbon-13, followed by its combination with galactose. The product is then crystallized and purified to obtain the monohydrate form. The crystallization process is crucial to ensure the purity and stability of the compound .
化学反応の分析
Types of Reactions
[1-13Cglc]Lactose (monohydrate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of [1-13Cglc]Lactose (monohydrate) can produce lactobionic acid, while reduction can yield lactitol .
科学的研究の応用
[1-13Cglc]Lactose (monohydrate) has a wide range of applications in scientific research:
Chemistry: Used to study reaction mechanisms and pathways involving lactose.
Biology: Helps in tracing metabolic pathways and understanding lactose metabolism.
Medicine: Used in diagnostic tests and to study lactose intolerance.
Industry: Employed in the production of labeled compounds for research and development
作用機序
The mechanism of action of [1-13Cglc]Lactose (monohydrate) involves its incorporation into metabolic pathways where lactose is utilized. The carbon-13 label allows researchers to trace the compound through various biochemical processes, providing insights into the metabolism and function of lactose in biological systems .
類似化合物との比較
Similar Compounds
[1-13Cglc]Galactose (monohydrate): Another isotopically labeled compound used for similar research purposes.
α-Lactose hydrate: A different form of lactose used in various applications
Uniqueness
The uniqueness of [1-13Cglc]Lactose (monohydrate) lies in its specific labeling with carbon-13, which provides a distinct advantage in tracing and studying metabolic pathways. This makes it a valuable tool in research compared to other similar compounds .
特性
分子式 |
C12H24O12 |
|---|---|
分子量 |
361.30 g/mol |
IUPAC名 |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)(613C)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+;/m1./s1/i11+1; |
InChIキー |
WSVLPVUVIUVCRA-SJAHVXFDSA-N |
異性体SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[13C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt](/img/structure/B12371058.png)


![(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide](/img/structure/B12371081.png)

![(1R,6R,9S,12S,15S,18S,21S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-18,21-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-45-(hydroxymethyl)-12,42-bis(1H-imidazol-4-ylmethyl)-27,33-dimethyl-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontane-6-carboxamide](/img/structure/B12371095.png)
![3-[(2S,3R,4S,5R,6R)-3-[(3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B12371096.png)



![[(3R,4aR,5S,6R,6aR,10R,10aS,10bR)-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxo-6-(pyridine-3-carbonyloxy)spiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] pyridine-3-carboxylate](/img/structure/B12371117.png)
![4-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12371121.png)
